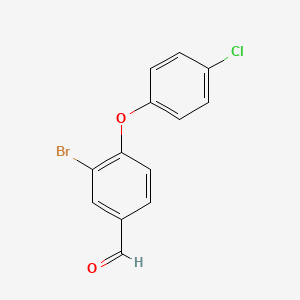

3-Bromo-4-(4-chlorophenoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Analyse Des Réactions Chimiques

3-Bromo-4-(4-chlorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Bromo-4-(4-chlorophenoxy)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential therapeutic effects against diseases such as cancer and bacterial infections. For instance, it can be transformed into compounds that inhibit specific biological pathways involved in tumor growth.

Agrochemicals

The compound is utilized in the development of herbicides and insecticides. Its structural features allow it to interact effectively with biological targets in pests, making it a valuable component in agrochemical formulations. Research has indicated that derivatives of this compound exhibit enhanced efficacy against a range of agricultural pests.

Material Science

In material science, this compound is used as a building block for synthesizing polymers and other materials with specific properties, such as increased thermal stability or enhanced electrical conductivity. Its application in creating functional materials makes it significant for advancements in nanotechnology and electronics.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents derived from this compound. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Development of Insecticides

Research focused on the application of this compound as a precursor for developing new insecticides. The results indicated that modified derivatives exhibited higher insecticidal activity compared to existing commercial products, highlighting its potential in sustainable agriculture.

Safety Considerations

While working with this compound, safety precautions must be observed due to its harmful effects upon inhalation or skin contact. Proper personal protective equipment (PPE) should be worn, and handling should occur within fume hoods to minimize exposure.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

3-Bromo-4-(4-chlorophenoxy)benzaldehyde can be compared with similar compounds such as:

3-(4-Chlorophenoxy)benzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.

4-Bromobenzaldehyde: Lacks the chlorophenoxy group, leading to different chemical properties and uses.

Bromochlorobenzene: A simpler structure with only bromine and chlorine substituents, used in different types of reactions.

Activité Biologique

3-Bromo-4-(4-chlorophenoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic and agricultural applications.

Chemical Structure and Properties

- Molecular Formula : C13H8BrClO2

- Molecular Weight : 303.56 g/mol

- CAS Number : 195634-73-6

The compound features a bromine atom and a chlorophenoxy group, which contribute to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

The compound has shown promise in anticancer research. Studies indicate that it can inhibit tumor growth in various cancer cell lines by inducing apoptosis. For instance, in xenograft models of human cancer, administration of this compound resulted in significant tumor size reduction.

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and survival, particularly through the inhibition of telomerase activity, which is crucial for cancer cell immortality.

3. Insecticidal Activity

As a precursor in the synthesis of hexaflumuron, an insecticide, this compound plays a critical role in agricultural applications. Hexaflumuron functions by inhibiting chitin synthesis in insects, which is vital for their exoskeleton development.

- Mode of Action : The compound interferes with the biochemical pathways responsible for chitin formation, leading to the death or infertility of target pests without harming mammals significantly.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial count when treated with the compound compared to control groups.

Case Study 2: Antitumor Effects

In preclinical trials using human breast cancer xenografts, treatment with this compound resulted in a marked decrease in tumor volume after four weeks of administration. Histological analysis revealed increased apoptosis in treated tumors compared to untreated controls.

Propriétés

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILSMOMZTXXNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.